molecular formula C8H6N2S B3381915 Dimethylthiophene-3,4-dicarbonitrile CAS No. 287096-97-3

Dimethylthiophene-3,4-dicarbonitrile

Cat. No.: B3381915
CAS No.: 287096-97-3
M. Wt: 162.21 g/mol
InChI Key: RVCYVPSXKDIDGJ-UHFFFAOYSA-N
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Description

Dimethylthiophene-3,4-dicarbonitrile is an organic compound with the molecular formula C8H6N2S. It is characterized by the presence of two methyl groups and two cyano groups attached to a thiophene ring.

Chemical Reactions Analysis

Types of Reactions: Dimethylthiophene-3,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethylthiophene-3,4-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethylthiophene-3,4-dicarbonitrile exerts its effects is primarily through its interactions with various molecular targets. The cyano groups and thiophene ring allow it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules. These interactions can affect pathways involved in organic electronic applications and potential biological activities .

Comparison with Similar Compounds

Uniqueness: Dimethylthiophene-3,4-dicarbonitrile is unique due to the specific positioning of its methyl and cyano groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of organic semiconductors and other advanced materials .

Properties

IUPAC Name

2,5-dimethylthiophene-3,4-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-5-7(3-9)8(4-10)6(2)11-5/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCYVPSXKDIDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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